molecular formula C14H21NO6 B111285 2-Amino-2-(4-butoxyphenyl)ethanol oxalate CAS No. 1177317-09-7

2-Amino-2-(4-butoxyphenyl)ethanol oxalate

Cat. No.: B111285
CAS No.: 1177317-09-7
M. Wt: 299.32 g/mol
InChI Key: VFMRGVRMNBUYOV-UHFFFAOYSA-N
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Description

2-Amino-2-(4-butoxyphenyl)ethanol oxalate is a chemical compound with the molecular formula C12H19NO2·C2H2O4. It is known for its unique structure, which includes an amino group, a butoxyphenyl group, and an ethanol moiety. This compound is often used as a building block in various chemical syntheses and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4-butoxyphenyl)ethanol oxalate typically involves the reaction of 4-butoxybenzaldehyde with nitromethane to form 4-butoxyphenyl-2-nitroethanol. This intermediate is then reduced to 2-amino-2-(4-butoxyphenyl)ethanol using a reducing agent such as hydrogen in the presence of a catalyst like palladium on carbon. The final step involves the reaction of 2-amino-2-(4-butoxyphenyl)ethanol with oxalic acid to form the oxalate salt .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4-butoxyphenyl)ethanol oxalate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form simpler amines.

    Substitution: The butoxy group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, nitro derivatives, simpler amines, and substituted phenyl ethanol derivatives .

Scientific Research Applications

2-Amino-2-(4-butoxyphenyl)ethanol oxalate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-butoxyphenyl)ethanol oxalate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. The butoxyphenyl group can interact with hydrophobic regions of proteins and membranes, affecting their stability and activity. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(4-methoxyphenyl)ethanol
  • 2-Amino-2-(4-ethoxyphenyl)ethanol
  • 2-Amino-2-(4-propoxyphenyl)ethanol

Uniqueness

Compared to similar compounds, 2-Amino-2-(4-butoxyphenyl)ethanol oxalate has a longer alkyl chain in the butoxy group, which can influence its hydrophobicity and interaction with biomolecules. This unique structure can result in different biological activities and chemical reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-amino-2-(4-butoxyphenyl)ethanol;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2.C2H2O4/c1-2-3-8-15-11-6-4-10(5-7-11)12(13)9-14;3-1(4)2(5)6/h4-7,12,14H,2-3,8-9,13H2,1H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFMRGVRMNBUYOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(CO)N.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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